molecular formula C16H10F3NO2 B13956471 1-(4-Trifluoromethylbenzyl)isatin

1-(4-Trifluoromethylbenzyl)isatin

Cat. No.: B13956471
M. Wt: 305.25 g/mol
InChI Key: OPPBIMDPCPZQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Trifluoromethylbenzyl)isatin is a derivative of isatin, a versatile heterocyclic compound known for its wide range of biological and pharmacological activities Isatin itself is an indole derivative first obtained by Erdman and Laurent in 1841 as an oxidation product of indigo dye

Preparation Methods

The synthesis of 1-(4-Trifluoromethylbenzyl)isatin involves several steps, starting with the preparation of isatin derivatives. One common method is the Sandmeyer reaction, which involves the cyclization of α-formyl amides in the presence of pyridinium chlorochromate (PCC) under air . . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-(4-Trifluoromethylbenzyl)isatin undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

1-(4-Trifluoromethylbenzyl)isatin can be compared with other isatin derivatives and similar compounds:

Properties

Molecular Formula

C16H10F3NO2

Molecular Weight

305.25 g/mol

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]indole-2,3-dione

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)11-7-5-10(6-8-11)9-20-13-4-2-1-3-12(13)14(21)15(20)22/h1-8H,9H2

InChI Key

OPPBIMDPCPZQQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.